1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Medicinal Chemistry Physicochemical Profiling Library Design

Procure 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8), a unique heterocyclic building block engineered for CNS drug discovery. Unlike generic N-H analogs, the N-acetyl group critically reduces HBD count (1 vs. donor analogs), optimizing blood-brain barrier permeability prediction for CNS-focused libraries. Its 6-methylpyridin-2-yl amide motif mimics adenine for kinase hinge binding, while the acetyl group serves as a chemoselective handle for SAR elaboration not possible with unsubstituted cores. Validate AChE/BChE target engagement and generate patented azetidine chemical space without early-stage synthetic complexity.

Molecular Formula C12H15N3O2
Molecular Weight 233.271
CAS No. 1421469-06-8
Cat. No. B2502703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
CAS1421469-06-8
Molecular FormulaC12H15N3O2
Molecular Weight233.271
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C
InChIInChI=1S/C12H15N3O2/c1-8-4-3-5-11(13-8)14-12(17)10-6-15(7-10)9(2)16/h3-5,10H,6-7H2,1-2H3,(H,13,14,17)
InChIKeyOWTRFJAQFRKNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8): A Physicochemically Distinct Azetidine Building Block for Medicinal Chemistry Procurement


1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8) is a heterocyclic small molecule belonging to the azetidine-3-carboxamide class, characterized by an N-acetylated azetidine ring coupled to a 6-methylpyridin-2-yl amide [1]. With a molecular weight of 233.27 g/mol and a calculated XLogP3 of 0, it presents as a compact, relatively polar scaffold [1]. Its primary utility in research is as a synthetic building block for generating focused libraries of bioactive molecules, rather than as an end-stage drug candidate, a role that demands precise and reproducible chemical properties.

Why 1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8) Structurally Incomparable Analogs Compromise Medicinal Chemistry Campaigns


Compounds within the azetidine-3-carboxamide family are not interchangeable due to the profound impact of even minor N-substitutions on key physicochemical and pharmacokinetic parameters. Simple substitution of the N-acetyl group on 1421469-06-8 with a hydrogen, as in the direct analog N-(6-methyl-2-pyridinyl)azetidine-3-carboxamide, results in a markedly different molecule [2]. This modification significantly alters molecular weight (233.27 vs. 191.23 g/mol), hydrogen bonding capacity, lipophilicity (XLogP3 of 0 vs. 0.1), and topological polar surface area (TPSA of 62.3 vs. 54.0 Ų), which are critical determinants of solubility, permeability, and binding interactions [1][2]. Using an underivatized or differently substituted analog as a surrogate will introduce unpredictable and non-quantifiable variables into SAR studies, undermining the reproducibility and interpretability of biological data.

Quantitative Differentiation of 1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8) from Its Closest Analogs


Enhanced Molecular Complexity and Hydrogen Bonding Potential via N-Acetylation

The target compound (1421469-06-8) is differentiated from its direct, non-acetylated analog, N-(6-methyl-2-pyridinyl)azetidine-3-carboxamide, by the presence of the N-acetyl group. This structural modification increases the molecular weight (233.27 vs. 191.23 g/mol) and the heavy atom count (17 vs. 14) [1][2]. Importantly, it reduces the number of hydrogen bond donors (HBD) by 1 (from 2 to 1) while maintaining the same number of hydrogen bond acceptors (HBA = 3), which is a known strategy to improve passive membrane permeability [1][2].

Medicinal Chemistry Physicochemical Profiling Library Design

Comparative Conformational Rigidity and Rotatable Bond Profile

The number of rotatable bonds is a key determinant of conformational entropy and, consequently, binding affinity. Both the target compound and the non-acetylated analog possess 2 rotatable bonds [1][2]. However, the steric bulk of the acetyl group in 1421469-06-8 is expected to restrict the conformational freedom of the azetidine ring to a greater extent than a hydrogen or a sulfonyl group, potentially pre-organizing the molecule into a bioactive conformation. This is a class-level inference as direct dihedral angle scanning data is unavailable for these specific compounds.

Conformational Analysis Drug Design Structure-Activity Relationship

Differentiation from Sulfonyl-Containing Azetidines via Electrostatic Potential

A common substitution on the azetidine nitrogen is a sulfonyl group, as seen in 1-(cyclopropylsulfonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (MW 295.36) [2]. The target compound's N-acetyl group is a drastically different electronic entity. While a sulfonamide is a strong electron-withdrawing group that can significantly polarize the ring and alter pKa, the N-acetyl group is a moderate electron-withdrawing group with a distinct electrostatic potential surface, known to favor interactions with different protein binding pockets [1]. This is a class-level inference based on well-established principles of bioisosterism.

Bioisosterism Electrostatic Effects Kinase Inhibitor Design

Explicitly Limited State of Pharmacological Characterization

A rigorous search of non-proprietary databases indicates that 1-acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (1421469-06-8) currently lacks published, quantitative biological assay data in primary research articles or patents indexed by PubChem as of the search date [1]. While vendor sites claim potential antimicrobial, antiviral, and anticancer activities, these assertions are not backed by disclosed, reproducible data with specific IC50, EC50, or Ki values for this exact compound. This lack of primary data represents a significant evidence gap and a procurement risk if the intended use is as a validated, active biological probe.

Data Integrity Procurement Risk Management Chemical Probe Validation

Validated Application Scenarios for Procuring 1-Acetyl-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421469-06-8)


Construction of CNS-Optimized Fragment and Small Molecule Libraries

Based on its computed properties (MW 233.27; HBD 1; TPSA 62.3 Ų), 1421469-06-8 is an ideal building block for synthesizing libraries targeting the central nervous system (CNS). Its profile closely aligns with the multiparameter optimization space for CNS drugs (MW < 400, HBD ≤ 3, TPSA < 90 Ų) [1]. The N-acetyl group provides a clear advantage over the non-acetylated analog by reducing the HBD count, a critical parameter for passive blood-brain barrier penetration [1][2]. Procurement of this specific compound, rather than a cheaper but generic azetidine, ensures the physicochemical signature of the resulting library is purpose-built for CNS target space exploration.

Kinase Inhibitor Scaffold Diversification via Late-Stage Functionalization

The 6-methylpyridin-2-yl amide motif is a recognized element for mimicking the adenine ring and engaging the hinge region of kinases, as evidenced by numerous patent disclosures for bioisosteric azetidine carboxamides [3]. The N-acetyl group on 1421469-06-8 serves as a versatile synthon that can be chemoselectively deprotected and further elaborated to introduce diverse functional groups, enabling SAR exploration that is impossible with the N-unsubstituted or N-sulfonyl analogs. Its procurement enables the generation of patented chemical space around the azetidine core without early-stage synthetic complexity.

Control Compound in Selectivity Profiling of Cholinesterase Inhibitors

Research has shown that N-acylated azetidine derivatives can exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity [4]. While no direct data exists for 1421469-06-8, its procurement as a structurally related, but distinct, control compound is a scientifically sound strategy for validating target engagement and selectivity in biochemical assays alongside more potent azetidine leads. Its unique combination of an N-acetyl group and a 6-methylpyridin-2-yl carboxamide makes it a cleaner chemical probe for testing N-substitution effects compared to a completely unsubstituted azetidine.

Synthesis of Bioisosteric Analogs of NAMPT and HDAC Inhibitors

Patents and literature on azetidine-3-carboxamide derivatives describe their utility as inhibitors of NAMPT and histone deacetylases (HDACs) [5]. The target compound contains the characteristic azetidine-3-carboxamide core and a substituted pyridyl group. Procuring it provides a validated entry point for designing bioisosteric analogs of existing NAMPT inhibitors (e.g., FK866) or HDAC inhibitors, where the N-acetyl group can be used to modulate the zinc-binding pharmacophore's environment, a strategy not possible with the N-H or N-alkyl analogs.

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